molecular formula C8H6ClF3O B8451402 (3-Chloro-2-(trifluoromethyl)phenyl)methanol

(3-Chloro-2-(trifluoromethyl)phenyl)methanol

Cat. No.: B8451402
M. Wt: 210.58 g/mol
InChI Key: PSDYIBQUYPYEEO-UHFFFAOYSA-N
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Description

(3-Chloro-2-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H6ClF3O It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the third position and a trifluoromethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-(trifluoromethyl)phenyl)methanol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-chloro-2-(trifluoromethyl)benzene followed by reduction of the resulting ketone to the corresponding alcohol. The Friedel-Crafts acylation is typically carried out using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reduction step can be performed using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding benzyl ether using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-Chloro-2-(trifluoromethyl)benzaldehyde or 3-Chloro-2-(trifluoromethyl)benzoic acid.

    Reduction: 3-Chloro-2-(trifluoromethyl)benzyl ether.

    Substitution: 3-Amino-2-(trifluoromethyl)benzyl alcohol or 3-Mercapto-2-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

(3-Chloro-2-(trifluoromethyl)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Chloro-2-(trifluoromethyl)phenyl)methanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The chlorine atom can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)benzyl alcohol
  • 3-(Trifluoromethyl)benzyl alcohol
  • 2-Fluoro-3-(trifluoromethyl)benzyl alcohol

Uniqueness

(3-Chloro-2-(trifluoromethyl)phenyl)methanol is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

IUPAC Name

[3-chloro-2-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3,13H,4H2

InChI Key

PSDYIBQUYPYEEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-2-(trifluoromethyl)benzoic acid (0.15 g, 0.668 mmol) in THF (5 mL) was added dropwise a solution of borane dimethyl sulfide complex in THF (2 M, 0.70 mL, 1.40 mmol) at 0° C. to 5° C. The resulting solution was heated at 75° C. for 2 h under nitrogen atmosphere. The reaction was quenched with MeOH (1 mL) at 0° C. and concentrated under vacuum to give the crude title product (0.12 g). 1H NMR (400 MHz, CDCl3) δ (ppm) 7.66-7.64 (m, 1H), 7.48-7.44 (m, 2H), 4.90 (d, J=2.0 Hz, 2H), 3.70 (t, J=2.0 Hz, 1H).
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One

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